![molecular formula C12H15NO2Si B1391981 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone CAS No. 1228666-31-6](/img/structure/B1391981.png)
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone
Overview
Description
Scientific Research Applications
Chemistry and Properties
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone has been explored in various branches of chemistry, particularly in coordination chemistry and heterocyclic chemistry. It's a compound that holds potential due to its unique structural and chemical properties, contributing to various fields such as organic synthesis, pharmaceutical chemistry, and materials science. For instance, Boča et al. (2011) reviewed the chemistry and properties of related heterocyclic compounds, emphasizing the preparation procedures, spectroscopic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Synthesis and Reactivity
Compounds like 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone are significant in synthetic organic chemistry due to their reactivity and versatility. They are used as precursor molecules in the synthesis of more complex chemical entities. Kamneva et al. (2018) provided a comprehensive review of the reactions of arylmethylidene derivatives of 3H-furan-2-ones, demonstrating that the direction of the reaction depends on the structure of the initial reagents, strength of the nucleophilic agent, and reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).
Bioactive Heterocyclic Compounds
The structural motif of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone is similar to other heterocyclic compounds known for their bioactivity. Ostrowski (2022) highlighted the importance of heterocyclic compounds in medicinal chemistry, discussing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities (Ostrowski, 2022).
Catalysis and Green Chemistry
Derivatives of 1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone can potentially be used in catalysis and green chemistry applications, contributing to the synthesis of high-value chemicals and materials in an environmentally friendly manner. For example, recent advances in the selective hydrogenation of furfural and its derivatives to pentanediol were reviewed by Tan et al. (2021), highlighting the importance of developing efficient and stable catalyst systems for green chemical processes (Tan et al., 2021).
properties
IUPAC Name |
1-(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-8(14)9-5-11-10(13-7-9)6-12(15-11)16(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSVBIPUESNCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(O2)[Si](C)(C)C)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678451 | |
Record name | 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone | |
CAS RN |
1228666-31-6 | |
Record name | 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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